molecular formula C81H138N24O29 B1591338 Octadecaneuropeptide CAS No. 95237-86-8

Octadecaneuropeptide

Cat. No. B1591338
CAS RN: 95237-86-8
M. Wt: 1912.1 g/mol
InChI Key: PTVIBIVJSXWMPT-FGSANIJTSA-N
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Description

Octadecaneuropeptide (ODN) is a peptide derived from the diazepam-binding inhibitor (DBI). It belongs to the family of endozepines and is exclusively produced by astroglial cells in the central nervous system of mammals . Its release is regulated by stress signals and neuroactive compounds . ODN has been reported to have antioxidant properties and is considered a potent protective agent .


Synthesis Analysis

ODN is generated through the proteolytic cleavage of the 86-amino acid precursor diazepam-binding inhibitor (DBI) . The synthesis of ODN involves a rapid stimulation of SOD and catalase gene transcription in a concentration-dependent manner .


Molecular Structure Analysis

ODN is a diazepam-binding inhibitor (DBI)-derived peptide . It interacts with the central-type benzodiazepine receptors, which is an integrated component of the GABA-A receptor (GABA-A-R)/Cl− channel complex .


Chemical Reactions Analysis

ODN has been shown to prevent hydrogen peroxide (H2O2)-induced inhibition of SOD and catalase activities and stimulation of cell apoptosis in astrocytes . It also induces a rapid stimulation of SOD and catalase gene transcription in a concentration-dependent manner .


Physical And Chemical Properties Analysis

ODN has potent antioxidant and anti-apoptotic properties . It decreases ROS by generating less oxidants and more antioxidants, as reflected by a dramatic increase in total antioxidant capacity, glutathione reductase, and catalase and a marked decrease in H2O2 and total nitric oxide synthase .

Safety And Hazards

There is compelling evidence that ODN protects cultured neurons and astrocytes from apoptotic cell death induced by various neurotoxic agents . In vivo, ODN causes a very strong neuroprotective action against neuronal degeneration in a mouse model of Parkinson’s disease .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H138N24O29/c1-35(2)26-46(67(120)96-48(28-37(5)6)69(122)98-51(31-59(114)115)71(124)97-47(27-36(3)4)68(121)95-45(80(133)134)18-14-15-23-82)92-56(110)33-89-74(127)53-20-17-25-105(53)79(132)44(19-16-24-88-81(86)87)94-70(123)52(32-60(116)117)100-77(130)63(41(12)106)104-72(125)49(29-55(85)109)99-76(129)62(39(9)10)101-73(126)50(30-58(112)113)93-57(111)34-90-75(128)61(38(7)8)102-78(131)64(42(13)107)103-65(118)40(11)91-66(119)43(83)21-22-54(84)108/h35-53,61-64,106-107H,14-34,82-83H2,1-13H3,(H2,84,108)(H2,85,109)(H,89,127)(H,90,128)(H,91,119)(H,92,110)(H,93,111)(H,94,123)(H,95,121)(H,96,120)(H,97,124)(H,98,122)(H,99,129)(H,100,130)(H,101,126)(H,102,131)(H,103,118)(H,104,125)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,86,87,88)/t40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVIBIVJSXWMPT-FGSANIJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H138N24O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241795
Record name Octadecaneuropeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1912.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecaneuropeptide

CAS RN

95237-86-8
Record name Octadecaneuropeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095237868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecaneuropeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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